molecular formula C16H14N4O2S B2833795 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1172295-30-5

4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2833795
CAS No.: 1172295-30-5
M. Wt: 326.37
InChI Key: XODKCXKPDHFQAE-UHFFFAOYSA-N
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Description

4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds incorporating elements of the queried chemical structure have been investigated for their potential anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been identified as novel apoptosis inducers, showing good activity against several breast and colorectal cancer cell lines. These compounds can arrest cells in the G1 phase, followed by induction of apoptosis. This is a promising area of research for the development of new anticancer agents, as evidenced by studies involving 3-aryl-5-aryl-1,2,4-oxadiazoles (Han-Zhong Zhang et al., 2005).

Antimicrobial Activity

The antimicrobial potential of compounds related to the query structure has also been explored, particularly in the context of combating tuberculosis. Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their in vitro antibacterial activity against various bacterial strains, including Mycobacterium tuberculosis. These studies have led to the identification of compounds with significant efficacy, providing a basis for further exploration of these heterocycles as antimicrobial agents (J. Raval et al., 2014).

Materials Science Applications

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials. These compounds have shown to enhance the efficiency and stability of OLED devices, demonstrating the utility of such heterocyclic moieties in advanced electronic applications (Cheng-Hung Shih et al., 2015).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds, exploring their potential in various organic transformations and as intermediates in the synthesis of more complex molecules. The ability to manipulate the structure of such compounds to achieve desired properties is a key aspect of their scientific application, as demonstrated in studies involving the synthesis and prediction of biological activity of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones (Y. Kharchenko et al., 2008).

Properties

IUPAC Name

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-8-11(9-20(14)10-12-4-3-7-23-12)16-18-15(19-22-16)13-5-1-2-6-17-13/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODKCXKPDHFQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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